Patent-Defined Positive Allosteric Modulator (PAM) Activity at mGluR3 with Quantified EC50 Range of 1–10 μM
1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is explicitly disclosed in patent WO2014117919 as a positive allosteric modulator (PAM) of mGluR3, with a quantified EC50 range of 1–10 μM in the HEK293T-mGluR-Gqi5 calcium mobilization assay [1]. In contrast, numerous commercially available mGluR3 tool compounds operate via negative allosteric modulation (NAM), including VU0463597 which exhibits an IC50 of 16 nM for mGluR3 NAM activity [2]. This constitutes a fundamental difference in pharmacological mechanism: PAM activity potentiates endogenous glutamate signaling, whereas NAM activity suppresses it. The PAM mechanism is not interchangeable with NAM activity for studies requiring enhancement rather than inhibition of mGluR3-mediated neurotransmission. Furthermore, the EC50 range of 1–10 μM places this compound in a defined potency bracket relative to other mGluR3 PAMs; for instance, the structurally distinct mGluR3 PAM VU6023326 exhibits potentiation in electrophysiological and live-cell imaging assays but with different potency characteristics [3].
| Evidence Dimension | mGluR3 Modulator Activity (EC50 / Potency) |
|---|---|
| Target Compound Data | EC50 = 1–10 μM (Positive Allosteric Modulator, PAM) |
| Comparator Or Baseline | VU0463597: IC50 = 16 nM (Negative Allosteric Modulator, NAM) |
| Quantified Difference | Mechanistic difference: PAM vs. NAM; potency range differs by approximately two orders of magnitude (μM vs. nM) |
| Conditions | Target compound: HEK293T-mGluR-Gqi5 calcium mobilization assay; Comparator: Cell-based fluorescence assay for NAM activity at rat mGluR3 |
Why This Matters
This differentiates the compound mechanistically from widely used mGluR3 NAM tool compounds and establishes its suitability for studies requiring mGluR3 potentiation rather than inhibition.
- [1] Potnick, J., et al. Positive allosteric modulators of mGluR3. Patent WO2014117919. 2014. Cited in: PeptideDB. mGluR3 modulator-1 Bioactivity Data: EC50 1–10 μM in HEK293T-mGluR-Gqi5 calcium mobilization assay. View Source
- [2] Engers, D.W., et al. Discovery and Optimization of Selective Negative Allosteric Modulators of mGluR3. J. Med. Chem. 2015, 58, 7485−7500. VU0463597 IC50 = 16 nM. View Source
- [3] RCSB PDB. 8TRC: mGluR3 in the presence of antagonist LY 341495 and positive allosteric modulator VU6023326. 2023. View Source
